molecular formula C10H9N3O3S B2949387 Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate CAS No. 1445988-32-8

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate

Cat. No.: B2949387
CAS No.: 1445988-32-8
M. Wt: 251.26
InChI Key: WLFZBSSDZNVOJT-UHFFFAOYSA-N
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Description

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is a chemical compound with the molecular formula C10H9N3O3S. It is known for its unique structure, which includes a thiadiazole ring, a phenyl group, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of 3-methoxy-1,2,4-thiadiazole-5-isocyanate with phenol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl (3-methoxy-1,2,4-thiadiazol-5-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group and carbamate linkage differentiate it from other thiadiazole derivatives, potentially leading to unique applications and effects .

Properties

IUPAC Name

phenyl N-(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-15-8-11-9(17-13-8)12-10(14)16-7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFZBSSDZNVOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=N1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methoxy-1,2,4-thiadiazol-5-amine a (500 mg, 3.82 mmol) and phenyl carbonochloridate b (600 mg, 3.82 mmol) were dissolved in 20 mL of dichloromethane, followed by addition of triethylamine (0.8 mL, 5.73 mmol). After reacting for 16 hours, 30 mL of H2O were added into the reaction mixture to dilute the solution. The aqueous phase and organic phase were separated, the aqueous phase was extracted with dichloromethane (20 mL×2), and the organic phases were combined, dried over anhydrous sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography with elution system A to obtain the title product phenyl(3-methoxy-1,2,4-thiadiazol-5-yl)carbamate c (200 mg, yield 20.8%) as a white solid.
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0 (± 1) mol
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0 (± 1) mol
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20 mL
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0.8 mL
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30 mL
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Reaction Step Three

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